1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
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Overview
Description
1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-bromo-2-methylphenyl group and an N-methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine typically involves the following steps:
Furan Ring Formation: The brominated intermediate is then reacted with furan-2-carbaldehyde in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to form the furan ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[5-(4-fluoro-2-methylphenyl)furan-2-yl]-N-methylmethanamine: Similar structure with a fluorine atom instead of bromine.
1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its fluorine and chlorine analogs .
Properties
IUPAC Name |
1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-9-7-10(14)3-5-12(9)13-6-4-11(16-13)8-15-2;/h3-7,15H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWEHVLCBPVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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